REACTION_CXSMILES
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Br.[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2([OH:17])[CH2:13][S:12][C:11](=[N:14][CH3:15])[N:10]2[CH3:16])=[CH:5][C:4]=1[S:18](=[O:21])(=[O:20])[NH2:19].C(=O)(O)[O-].[Na+]>O>[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2([OH:17])[CH2:13][S:12][C:11](=[N:14][CH3:15])[N:10]2[CH3:16])=[CH:5][C:4]=1[S:18](=[O:20])(=[O:21])[NH2:19] |f:0.1,2.3|
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Name
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4-(4-chloro-3-sulfamoylphenyl)-3-methyl-2-methylimino-1,3-thiazolidine-4-ol-hydrobromide
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Quantity
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10 g
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Type
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reactant
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Smiles
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Br.ClC1=C(C=C(C=C1)C1(N(C(SC1)=NC)C)O)S(N)(=O)=O
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Name
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|
Quantity
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500 mL
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Type
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solvent
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Smiles
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O
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Name
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Quantity
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100 mL
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Type
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reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Type
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CUSTOM
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Details
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while stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the solution was thoroughly stirred for 2 hours at 5°-10° C
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Duration
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2 h
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Type
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FILTRATION
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Details
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4-(4-chloro-3-sulfamoylphenyl)-3-methyl-2-methylimino-1,3-thiazolidine-4-ol was filtered off
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Type
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WASH
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Details
|
washed several times with water
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Name
|
|
Type
|
|
Smiles
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ClC1=C(C=C(C=C1)C1(N(C(SC1)=NC)C)O)S(N)(=O)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |